![molecular formula C10H9NO4S B15210981 2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)
2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole is a heterocyclic compound with a unique structure that combines a benzo[d]oxazole ring with carboxy(hydroxy)methyl and methylthio substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with carbon disulfide and chloroacetic acid, followed by cyclization to form the benzo[d]oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反应分析
Types of Reactions
2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxy(hydroxy)methyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Nitro or halogenated benzo[d]oxazole derivatives.
科学研究应用
2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
作用机制
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
Similar Compounds
2-(Methylthio)benzo[d]oxazole: Lacks the carboxy(hydroxy)methyl group, making it less versatile in certain applications.
2-Aminobenzo[d]oxazole: Contains an amino group instead of the carboxy(hydroxy)methyl and methylthio groups, leading to different reactivity and applications.
Uniqueness
2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole is unique due to the presence of both carboxy(hydroxy)methyl and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
属性
分子式 |
C10H9NO4S |
|---|---|
分子量 |
239.25 g/mol |
IUPAC 名称 |
2-hydroxy-2-(4-methylsulfanyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO4S/c1-16-6-4-2-3-5-7(6)11-9(15-5)8(12)10(13)14/h2-4,8,12H,1H3,(H,13,14) |
InChI 键 |
HVMSEBUYZARMRS-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC2=C1N=C(O2)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



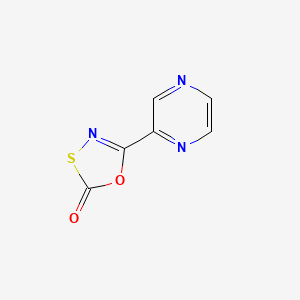
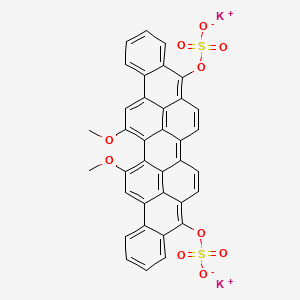
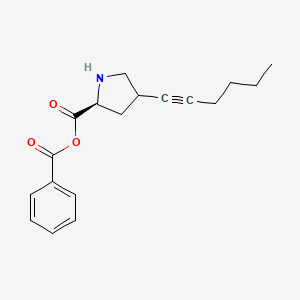
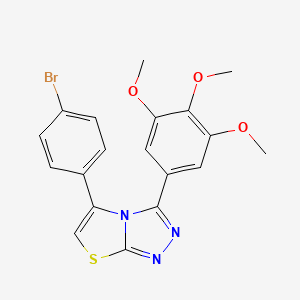
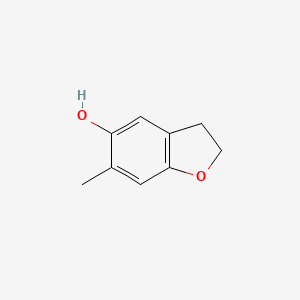
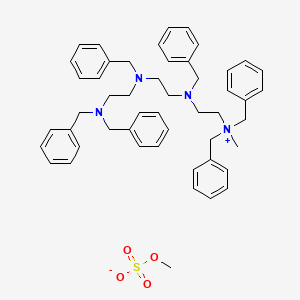
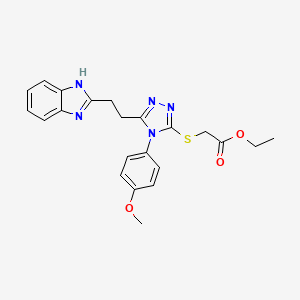
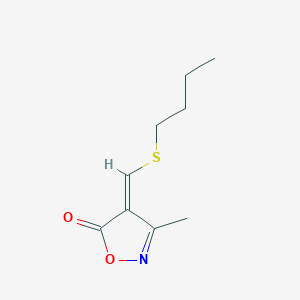
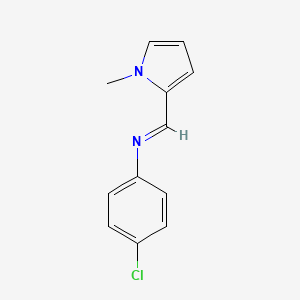
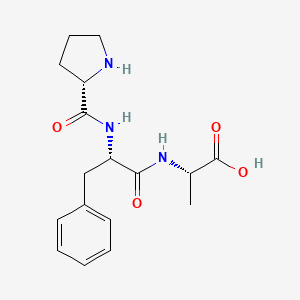
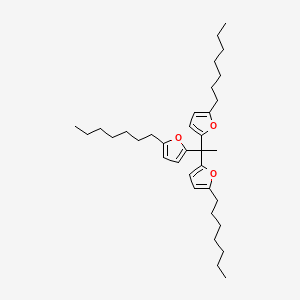
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)

